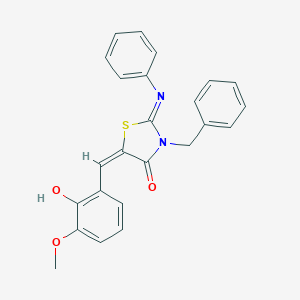
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through various pathways. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. The compound also inhibits the activity of key enzymes involved in the production of reactive oxygen species, leading to a decrease in oxidative stress. Furthermore, it has been found to reduce the expression of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high solubility, and stability. The compound is also readily available and can be synthesized using a simple and cost-effective method. However, the limitations of using this compound include its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy.
Direcciones Futuras
The potential therapeutic applications of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Furthermore, the compound's mechanism of action should be further elucidated to understand its biological effects fully. Additionally, more preclinical studies are needed to evaluate the compound's safety and efficacy in vivo. Finally, clinical trials should be conducted to evaluate the compound's therapeutic potential in humans.
Conclusion
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a wide range of biological activities. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The synthesis method of the compound is simple and cost-effective, making it readily available for lab experiments. However, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Overall, 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has significant potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-hydroxy-3-methoxybenzaldehyde and benzyl chloride to form the final product. The synthesis method has been optimized by various researchers to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to exhibit cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. It also possesses antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C24H20N2O3S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-29-20-14-8-11-18(22(20)27)15-21-23(28)26(16-17-9-4-2-5-10-17)24(30-21)25-19-12-6-3-7-13-19/h2-15,27H,16H2,1H3/b21-15+,25-24? |
Clave InChI |
MLPOEUHNBFYCTM-QGJBXVFPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B298491.png)



![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)